REACTION_CXSMILES
|
[Cl:1][CH:2]([CH2:10][CH2:11][Cl:12])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH3:13]O>Cl>[Cl:1][CH:2]([CH2:10][CH2:11][Cl:12])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:13])=[O:8]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClC(CCCCC(=O)O)CCCl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is refluxed for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated at reduced pressure, 17 ml of toluene
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
WASH
|
Details
|
the obtained solution is washed twice with 10 ml of water
|
Type
|
CONCENTRATION
|
Details
|
The toluene phase is concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CCCCC(=O)OC)CCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g | |
YIELD: PERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |